Einecs 273-657-6

Clinical Chemistry Enzyme Assay Reagent Stability

The preferred chromogenic substrate for alkaline and acid phosphatase clinical chemistry, producing thymolphthalein chromogen at 590 nm—free from bilirubin and hemoglobin spectral interference. Its superior stability (especially ammonium salt) and broad linear kinetic range (zero-order to 200x normal) minimize calibration and dilution steps in automated analyzers. Highly specific for prostatic acid phosphatase, it is essential for differential diagnostic kits. Procure only lots with validated performance data to ensure assay accuracy.

Molecular Formula C36H53N2O11P
Molecular Weight 720.8 g/mol
CAS No. 68991-93-5
Cat. No. B13778144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 273-657-6
CAS68991-93-5
Molecular FormulaC36H53N2O11P
Molecular Weight720.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O.CC(CO)(CO)N.CC(CO)(CO)N
InChIInChI=1S/C28H31O7P.2C4H11NO2/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;2*1-4(5,2-6)3-7/h7-16,29H,1-6H3,(H2,31,32,33);2*6-7H,2-3,5H2,1H3
InChIKeyGDHFONOAOFSWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 273-657-6 (CAS 68991-93-5) Procurement Overview: Identity, Class, and Core Function


Einecs 273-657-6 (CAS 68991-93-5), chemically designated as Thymolphthalein Monophosphoric Acid, Di-2-Amino-2-Methyl-1,3-Propanediol Salt, is a specialized chromogenic substrate primarily utilized in clinical chemistry for the quantitative determination of alkaline and acid phosphatase activities in serum [1][2]. As a member of the phthalein monophosphate class, it functions by undergoing enzymatic hydrolysis to liberate thymolphthalein, a chromogen with a distinct absorption maximum at 590 nm, facilitating colorimetric or spectrophotometric detection [3]. This compound is supplied as a reagent-grade chemical with a molecular weight of approximately 720.8 g/mol and the formula C36H53N2O11P . Its established role in diagnostic enzymology underpins its procurement for research and clinical assay development.

Why Generic 'Phosphatase Substrate' Equivalency Is Misleading: The Critical Role of Einecs 273-657-6's Specific Attributes


In scientific procurement, treating Einecs 273-657-6 as an interchangeable, commodity 'phosphatase substrate' introduces substantial technical risk. The performance characteristics of chromogenic substrates are not uniform; they diverge significantly in key parameters such as stability, spectral interference profiles, and enzyme specificity. For instance, the widely used alternative p-nitrophenyl phosphate (pNPP) suffers from inherent instability, even at freezer temperatures, and its chromogen's absorbance peak (404 nm) overlaps with bilirubin, a common interferent in clinical samples [1]. Similarly, phenolphthalein monophosphate and α-naphthyl phosphate exhibit significant interference from hemoglobin [2]. Einecs 273-657-6, conversely, generates a chromogen at 590 nm, a region with minimal spectral interference from both bilirubin and hemoglobin, thereby preserving assay accuracy in complex biological matrices [3]. Furthermore, its demonstrated specificity for prostatic acid phosphatase and liver/bone alkaline phosphatase isoenzymes is a distinguishing feature not guaranteed by all in-class alternatives, making generic substitution a direct pathway to compromised assay validity and data integrity [4].

Quantitative Evidence Guide: Differentiating Einecs 273-657-6 from p-Nitrophenyl Phosphate and Other Substrate Alternatives


Superior Substrate Stability and Reagent Longevity vs. p-Nitrophenyl Phosphate

Einecs 273-657-6 (as its ammonium salt) demonstrates superior long-term stability compared to the common alternative p-nitrophenyl phosphate (pNPP). A comparative study established that pNPP is unstable, even when stored at freezer temperatures, which necessitates frequent preparation and quality control checks [1]. In contrast, the ammonium salt of thymolphthalein monophosphate was formulated to provide a more stable substrate and more stable working reagents, reducing the risk of assay drift and waste due to reagent degradation [1].

Clinical Chemistry Enzyme Assay Reagent Stability

Minimized Spectral Interference from Bilirubin and Hemoglobin Compared to pNPP, Phenolphthalein, and α-Naphthyl Substrates

The chromogenic product of Einecs 273-657-6, thymolphthalein, has an absorption maximum at 590 nm, a wavelength at which common serum interferents like bilirubin and hemoglobin exhibit negligible absorbance [1]. This is in stark contrast to p-nitrophenol (the product of pNPP), which absorbs at 404 nm—very close to bilirubin's absorbance peak—and phenolphthalein (550 nm) and α-naphthol (530 nm), which overlap with hemoglobin's absorbance, causing significant assay interference [1].

Spectrophotometry Clinical Interference Assay Accuracy

Enhanced Specificity for Prostatic Acid Phosphatase Compared to p-Nitrophenyl Phosphate

Einecs 273-657-6 (as its sodium salt) exhibits greater specificity for the prostatic isoenzyme of acid phosphatase in serum compared to the commonly used substrate p-nitrophenyl phosphate (pNPP) [1]. The study by Roy et al. (1971) established this method as 'most specific for prostatic' acid phosphatase, a critical advantage for diagnostic applications where distinguishing prostatic from other sources of acid phosphatase is clinically necessary [1].

Acid Phosphatase Prostate Cancer Enzyme Specificity

Wide Linear Dynamic Range with Zero-Order Kinetics up to 200x Upper Limit of Normal

The sodium salt of Einecs 273-657-6 enables an assay with zero-order kinetics extending to approximately 200 times the upper limit of normal activity, a substantial linear range that minimizes the need for sample dilution and re-analysis [1]. This broad dynamic range is a key performance advantage over some alternative substrates, which may exhibit substrate depletion or product inhibition at lower activity levels, constraining their linear range.

Enzyme Kinetics Linear Range Assay Validation

High Precision in Phosphatase Assays with Coefficient of Variation (CV) of 2.5% for ALP and 6.6% for ACP

Using the ammonium salt formulation of Einecs 273-657-6, Morin (1973) reported coefficients of variation (CV) of 2.5% for alkaline phosphatase (ALP) determinations and 6.6% for acid phosphatase (ACP) determinations [1]. This quantitative precision data underscores the reliability of assays built around this substrate, a critical factor for both routine clinical testing and research applications where reproducibility is paramount.

Assay Precision Clinical Chemistry Quality Control

Critical Lot-to-Lot Variability: The Necessity of Rigorous Supplier Quality Assessment

A critical, yet often overlooked, procurement consideration for Einecs 273-657-6 is the documented lot-to-lot variability in purity and enzymatic performance. A comparative study of 14 lots from 10 different suppliers found that 8 lots (57%) were classified as 'unacceptable' due to issues like excessive free thymolphthalein or grossly deficient substrate amounts, which directly impacted enzymatic activity measurements [1]. This variability arises from the compound's hygroscopic nature and challenges in synthesis purity [1].

Quality Control Reagent Sourcing Assay Validation

High-Value Application Scenarios for Einecs 273-657-6 Based on Quantitative Evidence


High-Throughput Clinical Chemistry Analyzers for Alkaline Phosphatase (ALP) and Acid Phosphatase (ACP)

The superior stability of Einecs 273-657-6 (especially its ammonium salt) and its broad linear kinetic range (zero-order to 200x normal) make it an ideal substrate for automated, high-throughput clinical analyzers [1][2]. Reduced reagent degradation translates to less frequent calibration and maintenance, while the wide linear range minimizes the need for automated sample dilutions, directly improving instrument throughput and reducing cost-per-test.

Specialized Diagnostic Assays for Prostatic Acid Phosphatase (PAP) and Liver/Bone ALP Isoenzymes

Given its documented 'most specific' profile for prostatic acid phosphatase and its relative specificity for bone and liver ALP isoenzymes, Einecs 273-657-6 is a critical component in diagnostic kits designed for differential diagnosis [1][2]. Its use ensures that assay results are less confounded by other phosphatase sources, a crucial requirement for accurate clinical assessment and patient management.

Research Studies Involving Hemolyzed or Icteric Biological Samples

The unique spectral properties of the thymolphthalein chromogen (λmax = 590 nm) provide a decisive advantage in studies where samples cannot be guaranteed to be pristine [1]. By avoiding the interference caused by bilirubin (which affects pNPP) and hemoglobin (which affects phenolphthalein and α-naphthyl substrates), Einecs 273-657-6 enables accurate phosphatase quantification in complex biological matrices, preserving the validity of research data.

Reference Standard Development and Inter-Laboratory Proficiency Testing

The quantitative precision data (CV of 2.5% for ALP and 6.6% for ACP) supports the use of Einecs 273-657-6 in the development of reference methods and materials [1]. However, the documented lot-to-lot variability demands a rigorous procurement strategy focused on suppliers who can provide detailed lot-specific performance data and adhere to strict quality specifications [2]. Procuring high-quality, validated lots is essential for ensuring consistency in proficiency testing schemes and reference method standardization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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